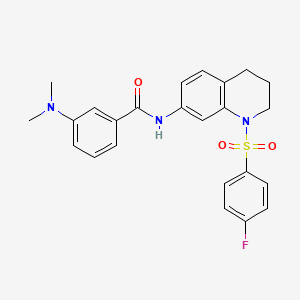![molecular formula C21H17FN2O5 B2990168 Methyl 2-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate CAS No. 868678-29-9](/img/structure/B2990168.png)
Methyl 2-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can provide information about its reactivity and stability .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, optical activity, and reactivity .Applications De Recherche Scientifique
Fluorinated Compounds in Chemical Synthesis
Fluorinated compounds, such as those containing a fluorophenyl group, are widely studied for their unique properties, including increased stability and altered reactivity, which make them valuable in various chemical syntheses and pharmaceutical applications. Burns and Hagaman (1993) explored the structural aspects of monofluorinated small molecules, emphasizing the influence of fluorine on molecular interactions and potential applications in designing novel compounds with specific properties (Burns & Hagaman, 1993).
Heterocyclic Chemistry
The synthesis and manipulation of heterocyclic systems, such as pyridine derivatives, are central to developing materials and active pharmaceutical ingredients. Selič, Grdadolnik, and Stanovnik (1997) reported on the use of methyl and phenylmethyl acetylaminopropenoates in synthesizing various heterocyclic systems, highlighting the versatility of these compounds in organic synthesis (Selič, Grdadolnik, & Stanovnik, 1997).
Aromatic Polyamides from Methyl Benzoates
In the field of polymer science, the thermal polymerization of specific methyl benzoates leads to the formation of hyperbranched aromatic polyamides, showcasing the potential of such compounds in creating advanced materials with desirable thermal and solubility properties. Yang, Jikei, and Kakimoto (1999) demonstrated this application through the synthesis of hyperbranched aromatic polyamides, opening avenues for developing new polymeric materials (Yang, Jikei, & Kakimoto, 1999).
Photopolymerization and Material Sciences
The potential of methyl benzoates in material science, particularly in photopolymerization processes, is illustrated by the work of Guillaneuf et al. (2010), who investigated the use of specific alkoxyamines for nitroxide-mediated photopolymerization. This research highlights the role of these compounds in developing new photopolymers and coatings, indicating the broader applicability of related methyl benzoate compounds in creating advanced materials (Guillaneuf et al., 2010).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O5/c1-28-21(27)16-5-2-3-7-18(16)23-19(25)17-6-4-12-24(20(17)26)29-13-14-8-10-15(22)11-9-14/h2-12H,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRABGMVOPWRLDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2990089.png)







![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-ethoxypyridine-3-carboxylate](/img/structure/B2990103.png)


![2-Ethyl-5-((4-ethylphenyl)(4-ethylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2990107.png)
